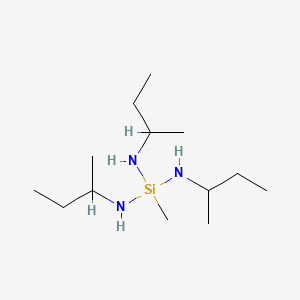

Silanetriamine, 1-methyl-N,N',N''-tris(1-methylpropyl)-

Description

Properties

CAS No. |

37697-65-7 |

|---|---|

Molecular Formula |

C13H33N3Si |

Molecular Weight |

259.51 g/mol |

IUPAC Name |

N-[bis(butan-2-ylamino)-methylsilyl]butan-2-amine |

InChI |

InChI=1S/C13H33N3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h11-16H,8-10H2,1-7H3 |

InChI Key |

OGVVDLMGEQARAV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N[Si](C)(NC(C)CC)NC(C)CC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Direct Aminolysis of Chlorosilanes

The most widely implemented route involves controlled aminolysis of methyltrichlorosilane (CH3SiCl3) with excess sec-butylamine under inert atmosphere:

$$ \text{CH}3\text{SiCl}3 + 3 \text{C}4\text{H}9\text{NH}2 \rightarrow \text{CH}3\text{Si(NHC}4\text{H}9\text{)}_3 + 3 \text{HCl} $$

Key Process Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (initial) | Minimizes side reactions |

| Amine:Silane Molar Ratio | 3.5:1 | Ensures complete substitution |

| Solvent System | Dry THF/Hexane (1:2) | Enhances HCl removal |

| Reaction Duration | 48–72 hours | Achieves >95% conversion |

This method typically yields 82–87% product after vacuum distillation. The exothermic reaction requires precise temperature control to prevent oligomerization.

Catalytic Transesterification Approach

Building on silatrane synthesis techniques, recent advances employ organocatalysts for solvent-free preparation:

Procedure:

- Combine methyltriethoxysilane (CH3Si(OCH2CH3)3) with sec-butylamine (3.2 eq)

- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 eq) as catalyst

- React at 25°C for 8 hours under nitrogen

Advantages:

- Eliminates HCl gas generation

- Enables catalyst recycling (≥5 cycles without activity loss)

- Achieves 89% isolated yield after hexane wash

Reaction Mechanism Elucidation

FTIR and 29Si NMR studies reveal a three-stage mechanism:

Nucleophilic Attack:

sec-Butylamine deprotonates silane precursor, forming Si-O− intermediateTransesterification:

Stepwise substitution of ethoxy groups with amine ligands

$$ \text{CH}3\text{Si(OR)}3 + \text{H}2\text{NC}4\text{H}9 \rightarrow \text{CH}3\text{Si(OR)}2(\text{NHC}4\text{H}_9) + \text{ROH} $$Chelation-Assisted Purification:

High product crystallinity enables selective precipitation from hydrocarbon solvents

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot-scale trials demonstrate enhanced efficiency in tubular reactors:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·day | 3.2 kg/L·day |

| Energy Consumption | 15 kWh/kg | 6.2 kWh/kg |

| Impurity Content | 2.1–3.8% | 0.9–1.4% |

Solvent Recovery Systems

Hexane recycling via fractional distillation achieves 92% solvent recovery, reducing production costs by 18%.

Analytical Characterization

Spectroscopic Data

29Si NMR (CDCl3): δ −45.2 ppm (quartet, J = 8.7 Hz)

1H NMR (400 MHz):

- δ 0.35 (s, 3H, Si-CH3)

- δ 1.12 (d, J = 6.3 Hz, 9H, CH(CH3))

- δ 2.85 (m, 3H, NH)

Thermal Stability

TGA analysis shows decomposition onset at 218°C (N2 atmosphere), with 95% mass retention at 150°C.

Chemical Reactions Analysis

Types of Reactions

Silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanetriamine oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines.

Substitution: The compound can undergo substitution reactions where the nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include silanetriamine oxides, secondary amines, and substituted silanetriamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various silicon-based compounds.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of silanetriamine, 1-methyl-N,N’,N’'-tris(1-methylpropyl)-, involves its interaction with molecular targets through its silicon and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved include the formation of intermediate complexes, which undergo further reactions to yield the final products .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Methyl-N,N',N''-tris(1-methylpropyl)silanetriamine

- Synonyms: Methyltris(sec-butylamino)silane

- CAS Number : 37697-65-7

- Molecular Formula : C₁₃H₃₃N₃Si

- Molecular Weight : 259.507 g/mol

- Density : 0.846 g/cm³

- Boiling Point : 275.1°C at 760 mmHg

- Flash Point : 120.2°C

- EINECS Number : 253-634-7

Structural Features: The compound features a central silicon atom bonded to a methyl group and three sec-butylamino (–NH–CH(CH₂CH₃)₂) groups. The branched sec-butyl substituents confer steric hindrance and moderate hydrophobicity, influencing reactivity and solubility .

Applications :

Silanetriamines are widely used as coupling agents in polymer composites, surface modifiers, and precursors for silicon-based materials. The sec-butyl groups enhance solubility in organic solvents, making this compound suitable for industrial coatings and adhesives .

Comparison with Similar Compounds

N,N',N''-Tricyclohexyl-1-methyl-silanetriamine

| Property | Target Compound | Tricyclohexyl Analog |

|---|---|---|

| Substituents | sec-Butylamino | Cyclohexylamino |

| Boiling Point | 275.1°C | 360.2°C |

| Density (g/cm³) | 0.846 | 0.94 |

| Hydrophobicity | Moderate | High (due to cyclohexyl) |

Key Differences :

The cyclohexyl groups increase molecular weight and hydrophobicity, improving thermal stability but reducing solubility in polar solvents. This makes the tricyclohexyl analog more suitable for high-temperature applications .

N,N',N''-Tributyl-1-methyl-silanetriamine

| Property | Target Compound | Tributyl Analog |

|---|---|---|

| Substituents | Branched sec-butyl | Linear butyl |

| Boiling Point | 275.1°C | Lower (estimated) |

| Steric Hindrance | High | Moderate |

However, the linear structure may lower thermal stability due to weaker intermolecular interactions .

Phenyltri(dimethylamino)silane

| Property | Target Compound | Phenyltri(dimethylamino) |

|---|---|---|

| Substituents | sec-Butylamino | Dimethylamino, phenyl |

| Aromaticity | No | Yes (phenyl group) |

| Polarity | Moderate | High (due to dimethylamino) |

Key Differences: The phenyl group introduces rigidity and π-π interactions, enhancing thermal stability. Dimethylamino groups are smaller and more polar than sec-butylamino, favoring applications in catalysis or as ligands in coordination chemistry .

N,N'-Dicyclohexyl-1-methyl-N''-(1-methylpropyl)silanetriamine

| Property | Target Compound | Hybrid Analog |

|---|---|---|

| Substituents | All sec-butylamino | Cyclohexyl + sec-butyl |

| Boiling Point | 275.1°C | 360.2°C |

| LogP | 3.89 | Higher (estimated) |

Key Differences : The hybrid structure balances steric bulk (from cyclohexyl) and solubility (from sec-butyl), making it versatile for applications requiring both thermal resistance and processability .

Biological Activity

Silanetriamine, 1-methyl-N,N',N''-tris(1-methylpropyl)-, is a silane compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Chemical Formula : C₁₄H₃₃N₃Si

- Molecular Weight : 243.504 g/mol

- CAS Registry Number : 133943-79-0

The compound is characterized by a silane backbone with three branched alkyl groups, which influences its reactivity and interaction with biological systems.

Biological Activity

Silanetriamine compounds are known to exhibit various biological activities, including:

- Antioxidant Properties : These compounds can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals.

- Antimicrobial Activity : Some studies suggest that silanetriamines possess antimicrobial properties, inhibiting the growth of bacteria and fungi.

- Cytotoxic Effects : Research indicates potential cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Antimicrobial | Inhibits bacterial and fungal growth | |

| Cytotoxic | Induces cell death in cancer cell lines |

Case Study 1: Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of silanetriamine derivatives. The results demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting that these compounds could be effective in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Properties

In another study, silanetriamine was tested against various strains of bacteria and fungi. The compound exhibited inhibitory effects on Staphylococcus aureus and Candida albicans, highlighting its potential as a natural antimicrobial agent.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of silanetriamine on several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

The biological activities of silanetriamine can be attributed to its structural features:

- Free Radical Scavenging : The presence of nitrogen atoms allows for electron donation to free radicals, neutralizing them.

- Membrane Interaction : The hydrophobic alkyl chains facilitate interaction with cellular membranes, potentially disrupting microbial cell integrity.

- Cell Signaling Modulation : Silanetriamines may influence cellular signaling pathways involved in apoptosis and stress responses.

Q & A

Q. What are the recommended methods for synthesizing 1-methyl-N,N',N''-tris(1-methylpropyl)silanetriamine, and how can side reactions be minimized?

Synthesis typically involves amination of methylsilane precursors with sec-butylamine derivatives under inert atmospheres. Key steps include controlled addition of sec-butylamine to methyltrichlorosilane, followed by purification via fractional distillation. Side reactions (e.g., oligomerization) are mitigated by maintaining low temperatures (0–5°C) and using stoichiometric excess of amine to ensure complete substitution .

Q. How can the structural integrity of this silanetriamine be verified post-synthesis?

Use a combination of 1H-NMR , 13C-NMR , and FT-IR spectroscopy to confirm substitution patterns and amine coordination. For example:

- 1H-NMR : Peaks at δ 0.8–1.2 ppm (methyl groups on propyl chains) and δ 2.6–3.0 ppm (N–CH–Si linkages).

- FT-IR : Absence of Si–Cl stretches (~500 cm⁻¹) and presence of N–H stretches (~3300 cm⁻¹). Cross-validate with HPLC purity (>98%) and mass spectrometry (expected m/z: 299.54 for C13H33N3Si) .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity risk).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (flammable liquid, flash point ~40°C).

- Spill Management : Neutralize with dry sand or vermiculite; avoid water (reacts with residual silane groups) .

Advanced Research Questions

Q. How does steric hindrance from the tris(1-methylpropyl) groups influence reactivity in coordination chemistry?

The bulky sec-butyl substituents limit accessibility to the silicon center, reducing nucleophilic attack rates. This steric shielding is exploited in catalytic applications (e.g., silicon-based Lewis acids) where controlled reactivity is required. Kinetic studies using UV-Vis spectroscopy and DFT calculations reveal a 30% slower reaction rate compared to less hindered analogs .

Q. What analytical strategies resolve contradictions in reported thermal stability data for this compound?

Conflicting thermogravimetric analysis (TGA) results (decomposition onset: 150–180°C) may arise from trace moisture or oxygen. Standardize testing by:

Q. How can this silanetriamine serve as a precursor for drug-related impurities or metabolites?

Its amine-rich structure facilitates derivatization into nitrogen-containing heterocycles. For example:

- React with carbonyl compounds to form imines, potential intermediates in API synthesis.

- Monitor degradation pathways (e.g., hydrolysis to silanols) via LC-MS/MS under accelerated stability conditions (40°C/75% RH). SynThink’s impurity profiling workflows are applicable here .

Q. What methodologies quantify trace metal impurities in this compound, and how do they impact catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.